BMS-193885

Description

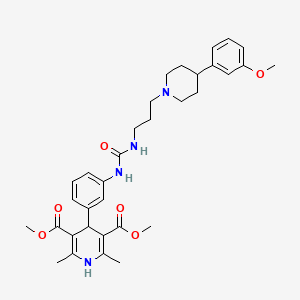

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSXJSJXZFODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018102 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186185-03-5 | |

| Record name | BMS-193885 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186185035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(3-((((3-(4-(3-methoxyphenyl)-1-piperidinyl)propyl)amino)carbonyl)amino)phenyl)-2,6-dimethyl-, 3,5-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-193885 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-193885 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/819SRG2Y6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Bms 193885 As a Neuropeptide Y1 Receptor Antagonist

Receptor Binding Affinity and Selectivity of BMS-193885

The pharmacological identity of this compound is defined by its high affinity for the NPY Y1 receptor and its ability to selectively bind to this target over other related and unrelated receptors.

Affinity for NPY Y1 Receptor (Ki and IC50 values)

This compound demonstrates a strong binding affinity for the human Neuropeptide Y1 (NPY Y1) receptor. nih.gov Laboratory studies using radioligand binding assays have consistently determined its inhibitor constant (Ki) to be 3.3 nM. nih.govrndsystems.comtargetmol.commedchemexpress.commedkoo.com The half-maximal inhibitory concentration (IC50) for this compound at the human Y1 receptor has been measured at 5.9 nM. rndsystems.comtargetmol.commedkoo.combio-techne.comadooq.com These values underscore the compound's potency in binding to its primary molecular target.

| Parameter | Value (nM) | Reference |

|---|---|---|

| Ki | 3.3 | nih.govrndsystems.commedchemexpress.com |

| IC50 | 5.9 | rndsystems.comtargetmol.combio-techne.com |

Competitive Antagonism at the NPY Binding Site

Research indicates that this compound functions as a competitive antagonist at the NPY binding site on the Y1 receptor. nih.govrndsystems.combio-techne.com This mechanism was demonstrated in studies with SK-N-MC cells, which naturally express the NPY Y1 receptor. nih.govmedkoo.com In these experiments, the presence of this compound increased the dissociation constant (Kd) of the radioligand [¹²⁵I]Peptide YY from 0.35 nM to 0.65 nM. nih.govmedkoo.com Crucially, this change occurred without altering the maximum number of binding sites (Bmax), a hallmark of competitive antagonism. nih.govmedkoo.com

Selectivity Profile Against Other NPY Receptors (Y2, Y4, Y5)

A key feature of this compound is its high selectivity for the Y1 receptor subtype over other NPY receptors. nih.govnih.gov Pharmacological profiling has shown that this compound has no significant or appreciable affinity for the NPY Y2, Y4, and Y5 receptor subtypes. nih.govmedchemexpress.comnih.gov The selectivity for the Y1 receptor is reported to be greater than 160-fold compared to the Y2, Y4, and Y5 receptors. rndsystems.combio-techne.comadooq.com

Selectivity Against Other Receptors (e.g., α1-adrenergic, σ1)

The selectivity of this compound extends beyond the NPY receptor family. When tested against a panel of other G-protein coupled receptors and ion channels, the compound has demonstrated a high degree of specificity. nih.gov It is reported to be over 100-fold more selective for the NPY Y1 receptor than for the α1-adrenergic receptor. rndsystems.combio-techne.comadooq.com Some studies specify that it is 200-fold less potent at the alpha-2 adrenergic receptor. nih.govbiocrick.com Furthermore, its selectivity for the Y1 receptor is over 47-fold greater than for the σ1 (sigma-1) receptor, with some findings indicating a selectivity of up to 100-fold. nih.govrndsystems.combio-techne.com

| Receptor | Selectivity Fold vs. NPY Y1 | Reference |

|---|---|---|

| NPY Y2 | >160 | rndsystems.combio-techne.com |

| NPY Y4 | >160 | rndsystems.combio-techne.com |

| NPY Y5 | >160 | rndsystems.combio-techne.com |

| α1-adrenergic | >100 | rndsystems.combio-techne.com |

| σ1 (Sigma-1) | >47 | rndsystems.combio-techne.com |

Functional Antagonism of this compound

Beyond its binding characteristics, this compound exhibits functional antagonism, effectively blocking the downstream signaling initiated by NPY Y1 receptor activation.

Reversal of NPY-Induced cAMP Production Inhibition

NPY Y1 receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. embopress.org this compound has been shown to act as a full antagonist in functional assays. nih.govmedkoo.com In Chinese Hamster Ovary (CHO) cells engineered to express the human Y1 receptor, this compound effectively reverses the inhibition of forskolin-stimulated cAMP production caused by NPY. nih.govmedchemexpress.commedkoo.com This functional antagonism is potent, with an apparent antagonist equilibrium constant (Kb) of 4.5 nM. nih.govmedkoo.combiocrick.com This action confirms that this compound not only binds to the Y1 receptor but also effectively blocks its functional cellular response. nih.govmedchemexpress.com

Assessment of Full Antagonism (K_b_ value)

| Parameter | Value | Assay Condition |

|---|---|---|

| K_i_ (Inhibitor Constant) | 3.3 nM | Binding affinity at human Y1 receptor in SK-N-MC cell membranes. nih.govmedchemexpress.com |

| IC_50_ | 5.9 nM | Concentration causing 50% inhibition. rndsystems.comadooq.com |

| K_b_ (Antagonist Equilibrium Constant) | 4.5 nM | Functional antagonism measured by reversal of NPY-induced inhibition of forskolin-stimulated cAMP production in CHO cells. nih.govmedchemexpress.com |

Molecular Mechanisms of Action at the NPY Y1 Receptor

The antagonistic effect of this compound is rooted in its specific molecular interactions within the binding pocket of the NPY Y1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov Crystal structures of the human Y1R in complex with this compound have provided high-resolution insights into its binding mode, revealing that it occupies a cavity within the receptor's helical bundle, bordered by transmembrane helices III, IV, V, VI, and VII. nih.govnih.gov

Ligand Binding Modes and Interactions with Y1R Residues

The binding of this compound to the Y1 receptor is stabilized by a network of specific interactions involving various chemical moieties of the compound and key amino acid residues of the receptor. nih.gov

The dihydropyridine (B1217469) group of this compound plays a crucial role in its binding by fitting into a specific sub-pocket formed by helices III, V, and VI. nih.govnih.gov This positioning is critical, as structure-activity relationship studies have shown that introducing larger substituents at position 3 of the dihydropyridine ring leads to a dramatic reduction in Y1R binding affinity. nih.gov The nitrogen atom of the dihydropyridine ring forms a key hydrogen bond with the residue Threonine 280 (T2806.52) in helix VI. nih.gov

The stability of the this compound-Y1R complex is reinforced by a combination of hydrogen bonds and extensive hydrophobic contacts. nih.gov

Hydrogen Bonds : The urea (B33335) group of this compound is critical for receptor recognition, forming hydrogen bond interactions with Aspartate 287 (D2876.59). nih.gov The importance of the urea group's hydrogen-bond donors is highlighted by findings that methylation of either nitrogen in this group significantly diminishes binding ability. nih.gov As mentioned, the dihydropyridine ring's nitrogen also forms a hydrogen bond with T2806.52. nih.gov

Hydrophobic Contacts : The dihydropyridine ring establishes a hydrophobic contact with Isoleucine 124 (I1243.36) in helix III. nih.gov Furthermore, the piperidine (B6355638) and methoxyphenyl rings of the antagonist engage in extensive hydrophobic contacts with a cluster of phenylalanine residues: F2826.54, F2866.58, and F3027.35. nih.govnih.gov

Site-directed mutagenesis studies have experimentally validated the interactions observed in the crystal structure, confirming the functional importance of specific receptor residues for this compound binding. nih.gov

The mutation of T2806.52 to Alanine (T280A) resulted in an approximately 330-fold decrease in the binding affinity of this compound, underscoring the critical nature of the hydrogen bond with the dihydropyridine ring. nih.gov

Similarly, mutating I1243.36 to Alanine (I124A) led to a 400-fold decrease in affinity, confirming the significance of the hydrophobic contact this residue makes with the dihydropyridine ring. nih.gov

The interaction with D2876.59 is also crucial, as this residue forms hydrogen bonds with the urea moiety of this compound. nih.gov

| Residue (Position) | Mutation | Interaction Type | Reported Effect on Affinity |

|---|---|---|---|

| T280 (6.52) | T280A | Hydrogen bond with dihydropyridine ring | ~330-fold decrease nih.gov |

| I124 (3.36) | I124A | Hydrophobic contact with dihydropyridine ring | ~400-fold decrease nih.gov |

| Urea Group Nitrogens | Methylation | Hydrogen bond with D2876.59 | Significantly decreased binding nih.gov |

Conformational Changes Induced by this compound Binding

The binding of the antagonist this compound stabilizes the Y1 receptor in an inactive conformation. nih.gov The crystal structure of the Y1R–this compound complex shows the receptor's seven transmembrane helices in a canonical inactive state, with helix VI adopting an inward conformation characteristic of other inactive GPCRs. nih.gov This contrasts with the active state induced by agonist binding. For example, in the inactive structure, the residue Q1203.32 forms a polar interaction with this compound. nih.gov Upon binding of the native agonist NPY, this interaction is broken, and Q1203.32 adopts a different rotamer to interact with the agonist. nih.gov Similarly, the binding of this compound creates a hydrophobic cluster involving F2826.54, F2866.58, and F3027.35; agonist binding disrupts this network by causing a conformational change in the F2866.58 rotamer. nih.gov By locking the receptor in this inactive state, this compound prevents the conformational rearrangements, such as the outward movement of helix VI and changes in key residue orientations, that are necessary for G-protein coupling and subsequent signal transduction. nih.gov

Preclinical Efficacy Studies of Bms 193885

Effects on Food Intake and Body Weight Regulation

Research has demonstrated that BMS-193885 effectively reduces food intake and body weight in animal models of obesity through its antagonistic action on the central neuropeptide Y1 receptor. nih.govresearchgate.net Neuropeptide Y is recognized as the most powerful stimulant of food intake, and its effects are primarily mediated by the Y1 receptor. researchgate.net

Acute administration of this compound has shown significant effects on both stimulated and spontaneous feeding behaviors in animal subjects.

This compound has been shown to effectively block food intake induced by neuropeptide Y. nih.govresearchgate.net When administered directly into the brain, either intracerebroventricularly or specifically into the paraventricular nucleus of the hypothalamus, the compound successfully blocked NPY-induced feeding in rats. nih.govresearchgate.net Furthermore, systemic intraperitoneal administration also resulted in a reduction of NPY-induced food intake in satiated rats. nih.govresearchgate.netnih.gov Studies in lean Sprague-Dawley rats showed that intracerebroventricular administration significantly attenuated NPY-induced food intake. nih.gov

| Administration Route | Animal Model | Observed Effect | Source |

|---|---|---|---|

| Intracerebroventricular (ICV) | Lean Sprague-Dawley Rats | Significantly attenuated NPY-induced food intake. | nih.gov |

| Paraventricular Nucleus (PVN) Infusion | Rats | Suppressed NPY-induced food intake. | nih.gov |

| Intraperitoneal (IP) | Satiated Rats | Reduced one-hour NPY-induced food intake. | nih.govresearchgate.net |

In addition to its effects on NPY-stimulated eating, this compound also reduces natural feeding patterns. nih.govresearchgate.net Intraperitoneal administration of the compound was found to decrease spontaneous overnight food consumption in rats. nih.govresearchgate.netnih.gov Similarly, intravenous administration also led to a significant reduction in spontaneous nocturnal feeding. nih.gov

Long-term administration of this compound has demonstrated sustained efficacy in controlling food intake and body weight. nih.govresearchgate.net In a key study, chronic intraperitoneal administration of this compound for 44 consecutive days resulted in a significant reduction in food intake and a suppressed rate of body weight gain compared to a vehicle-treated control group. nih.govresearchgate.netnih.gov This long-term treatment led to an 8.5% reduction in body weight in rats, providing evidence for its potential in managing obesity. nih.gov

| Parameter | Outcome | Source |

|---|---|---|

| Food Intake | Significantly reduced compared to control. | nih.govresearchgate.netnih.gov |

| Body Weight Gain | Rate of gain was significantly reduced. | nih.govresearchgate.netnih.gov |

| Total Body Weight | Resulted in an 8.5% reduction. | nih.gov |

An important finding from the chronic administration studies is the absence of tolerance development. nih.govresearchgate.net Throughout the 44-day treatment period, this compound maintained its effectiveness in reducing food intake and suppressing body weight gain without its effects diminishing over time. nih.govresearchgate.net This suggests that the Y1 receptor system did not become desensitized to the antagonist's effects during prolonged exposure.

Acute Administration Studies in Animal Models

Central Nervous System (CNS) Activity and Behavioral Effects

This compound is characterized by good brain penetrability, allowing it to exert its effects on central Y1 receptors. nih.govresearchgate.net Despite its CNS activity, studies have shown that the compound does not produce significant behavioral side effects. nih.govnih.gov Specifically, this compound had no significant impact on locomotor activity in rats. nih.govresearchgate.net Furthermore, it showed no activity in the elevated plus maze test, which is used to assess anxiety-like behavior. nih.govresearchgate.net This indicates that the observed reduction in food intake is a specific effect on appetite regulation and not a secondary consequence of altered motor activity or anxious behavior. nih.govresearchgate.net

Brain Penetration and Central Y1 Inhibition

This compound demonstrates effective penetration of the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents. nih.govmedchemexpress.comncats.io Studies have confirmed its ability to act as a potent and selective antagonist for the neuropeptide Y (NPY) Y1 receptor within the central nervous system. nih.govncats.io The compound exhibits a high affinity for the human NPY Y1 receptor, with a reported Ki value of 3.3 nM. nih.govncats.io

The mechanism of action at the receptor level is competitive. nih.govncats.io In SK-N-MC cells, which naturally express the NPY Y1 receptor, this compound was shown to increase the dissociation constant (Kd) of the radioligand [(125)I]PeptideYY from 0.35 nM to 0.65 nM without altering the maximum number of binding sites (Bmax). nih.gov This indicates that this compound directly competes with NPY for the same binding site on the receptor. nih.gov Functionally, it acts as a full antagonist, effectively reversing the inhibition of cyclic AMP (cAMP) production stimulated by forskolin (B1673556) in the presence of neuropeptide Y. ncats.io

Evidence for its central Y1 inhibition in vivo is supported by studies in rats. nih.gov When administered directly into the brain via intracerebroventricular (i.c.v.) injection or specifically into the paraventricular nucleus of the hypothalamus, this compound successfully blocked the food intake induced by neuropeptide Y. nih.gov Furthermore, intraperitoneal administration also reduced NPY-induced feeding, confirming that the peripherally administered compound could cross into the brain to exert its effects. nih.gov These findings collectively establish that this compound is a brain-penetrant Y1 receptor antagonist that effectively inhibits central NPY signaling. nih.gov

Table 1: Binding and Functional Affinity of this compound at the NPY Y1 Receptor

| Parameter | Value | Cell Line/System | Source |

|---|---|---|---|

| Binding Affinity (Ki) | 3.3 nM | Human NPY Y1 Receptor | nih.govncats.io |

| Functional Antagonism (Kb) | 4.5 nM | SK-N-MC cells | ncats.io |

| Effect on [(125)I]PeptideYY Binding | Increased Kd from 0.35 nM to 0.65 nM | SK-N-MC cells | nih.gov |

Evaluation of Locomotor Activity

A more specific investigation was conducted in a rat model of social isolation, a condition known to increase locomotor activity. eco-vector.comeco-vector.com In these isolated rats, intranasal administration of this compound did not reduce the high levels of locomotor activity. eco-vector.comeco-vector.com However, the treatment did lead to an increase in investigative activity, suggesting a potential modulation of specific exploratory behaviors rather than a general sedative or stimulant effect. eco-vector.comeco-vector.com

Assessment of Anxiogenic or Anxiolytic Behavior (e.g., Elevated Plus Maze)

The potential for this compound to induce or alleviate anxiety was assessed using the elevated plus maze (EPM), a standard behavioral model for screening anxiogenic and anxiolytic compounds in rodents. nih.govnih.gov The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.govmeliordiscovery.com Anxiolytic drugs typically increase the proportion of time spent in the open arms of the maze, whereas anxiogenic compounds have the opposite effect. nih.govnih.gov

In studies involving this compound, the compound showed no activity in the elevated plus maze test. nih.gov This lack of effect was consistent following both intraperitoneal (systemic) and intracerebroventricular (central) administration. nih.gov The neutral results in this assay indicate that the effects of this compound on other behaviors, such as food intake, are not a secondary consequence of anxiety-related changes. nih.gov

Modulation of Emotional Responses (e.g., social isolation models)

The influence of this compound on emotional states was explored using a rat model of chronic social isolation. eco-vector.comeco-vector.com Rearing rats in isolation is a form of chronic stress that is known to induce behavioral changes analogous to certain aspects of depression and negative emotionality in humans. eco-vector.comnih.gov In one study, rats reared in isolation exhibited increased levels of depression and negative emotionality compared to group-housed animals. eco-vector.com

The study aimed to analyze the effects of this compound on these emotional responses. eco-vector.comeco-vector.com Following intranasal administration of the compound to the socially isolated rats, researchers observed that while high locomotor activity was maintained, there was an increase in their investigative activity. eco-vector.comeco-vector.com

Impact on Binge Eating Phenotypes

Research has investigated the role of this compound in modulating behaviors resembling binge eating. eco-vector.comeco-vector.com A potential model for binge eating was identified in rats subjected to social isolation, which, in addition to emotional changes, developed elements of binge eating behavior. eco-vector.comeco-vector.com

In a conditioned food test, satiated rats that had been reared in isolation displayed binge-like eating patterns. eco-vector.comeco-vector.com A significant finding was that after one week of intranasal administration of this compound, these binge eating elements were no longer observed. eco-vector.comeco-vector.com This suggests that antagonizing the NPY Y1 receptor with this compound can specifically curb the compulsive-like overconsumption of palatable food in this preclinical model, pointing to a potential role for the NPY system in the pathophysiology of binge eating. eco-vector.com

Table 2: Summary of this compound Effects in Behavioral Models

| Behavioral Test | Animal Model | Key Finding | Source |

|---|---|---|---|

| Locomotor Activity | Standard Rats | No significant effect on general locomotor activity. | nih.gov |

| Elevated Plus Maze | Standard Rats | No anxiolytic or anxiogenic activity observed. | nih.gov |

| Social Isolation | Socially Isolated Rats | Did not reduce high locomotor activity but increased investigative activity. | eco-vector.comeco-vector.com |

| Conditioned Food Test | Socially Isolated Rats | Eliminated binge-eating-like behavior in satiated rats. | eco-vector.comeco-vector.com |

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Models

Systemic Bioavailability

Pharmacokinetic studies of this compound in preclinical models have revealed important characteristics regarding its absorption and distribution. The compound demonstrates good systemic bioavailability following parenteral administration, such as intravenous or intraperitoneal injection. nih.govncats.io This effective systemic exposure is crucial for the compound to reach its target sites, including the central nervous system. nih.gov

However, a key limitation identified in these studies is the lack of oral bioavailability. nih.govncats.io When administered orally, the compound is not effectively absorbed into the systemic circulation. This suggests that while this compound is a valuable tool for preclinical research when administered via injection, its development for oral human use would be challenging without significant modification. nih.gov

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Systemic Bioavailability | Good via parenteral routes (i.p., i.v.). | Effective for preclinical studies using injections. | nih.govncats.io |

| Oral Bioavailability | Lacking/Poor. | Not suitable for oral administration in its current form. | nih.govncats.io |

| Brain Penetration | Good. | Can access central NPY Y1 receptors after systemic administration. | nih.govncats.io |

Oral Bioavailability Limitations and Implications for Development

A significant challenge identified in the preclinical assessment of this compound is its lack of oral bioavailability. nih.govresearchgate.net Bioavailability refers to the proportion of an administered drug that successfully reaches the systemic circulation to exert its therapeutic effect. omicsonline.org The oral route, while being the most common and convenient for drug administration, presents numerous barriers that can limit a compound's bioavailability. omicsonline.orgmdpi.com

For many compounds, poor oral bioavailability is a result of factors such as low solubility in the gastrointestinal tract or instability in the acidic environment of the stomach. primescholars.com A primary obstacle is often the "first-pass effect," or presystemic metabolism, where a drug absorbed from the gut is extensively metabolized by enzymes in the liver before it can enter the systemic bloodstream. omicsonline.org This process can significantly reduce the concentration of the active drug. omicsonline.org

The lack of oral bioavailability for this compound has critical implications for its development as a potential therapeutic agent. researchgate.net This limitation means that the compound cannot be formulated into a conventional tablet or capsule for oral administration. nih.govresearchgate.net Preclinical studies that demonstrated the efficacy of this compound relied on administration routes that bypass the gastrointestinal tract and first-pass metabolism, such as intravenous and intraperitoneal injections. nih.gov The necessity for parenteral administration presents a considerable drawback for its potential use in chronic disease management, impacting patient convenience and compliance and ultimately hindering its progression as a viable drug candidate for widespread clinical use.

Role of Drug Efflux Transporters (e.g., P-gp, BCRP) on Brain Penetration

The ability of a therapeutic agent to penetrate the blood-brain barrier (BBB) is critical for treating central nervous system disorders. This barrier is fortified by active efflux transporters that protect the brain by expelling a wide range of substances, including many drugs. nih.gov Among the most important of these are P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.govuthsc.edu These proteins are located on the apical membrane of the endothelial cells that form the BBB and function as ATP-dependent pumps, actively transporting substrates from within the brain back into the bloodstream. nih.govtg.org.au The action of P-gp and BCRP is a major reason why the brain penetration of many potential neuro-therapeutics is low or variable. nih.gov

Despite these challenges, preclinical studies reported that this compound has good brain penetration when administered systemically. nih.govresearchgate.net This characteristic is essential for its mechanism of action, which involves the inhibition of central neuropeptide Y1 receptors to reduce food intake. nih.gov For this compound to achieve effective concentrations in the brain, it must successfully overcome the efflux activity of transporters like P-gp and BCRP.

While the specific interactions of this compound with these transporters have not been detailed in the available literature, its demonstrated brain penetration suggests it is likely a poor substrate for these efflux pumps. nih.govresearchgate.net A compound that is not recognized or is inefficiently transported by P-gp and BCRP can more freely diffuse across the blood-brain barrier and accumulate in the central nervous system. Therefore, the ability of this compound to evade these protective efflux mechanisms is a key component of its pharmacological profile, allowing it to engage its central target.

Cardiovascular Safety Profile in Animal Models

Assessing cardiovascular safety is a mandatory component of preclinical drug development, designed to identify potential adverse effects on heart rate, blood pressure, and cardiac function before a compound is considered for human trials. nih.gov Animal models play a crucial role in this initial safety evaluation. frontiersin.org

In preclinical safety pharmacology studies, this compound was evaluated for potential cardiovascular liabilities in two different animal species. The research found that the compound did not produce any serious cardiovascular adverse effects in these models. nih.govresearchgate.net Specifically, when administered intravenously, this compound was well-tolerated in both rats and dogs at the tested doses. nih.govresearchgate.net

The findings from these animal studies are summarized below.

| Species | Maximum Intravenous Dose Tested | Cardiovascular Outcome | Citation |

| Rat | 30 mg/kg | No serious adverse effects observed | nih.govresearchgate.net |

| Dog | 10 mg/kg | No serious adverse effects observed | nih.govresearchgate.net |

This favorable cardiovascular safety profile in two distinct animal species was an important finding in the preclinical assessment of this compound. nih.govresearchgate.net

Therapeutic Implications and Future Research Directions

BMS-193885 as a Proof-of-Concept Tool for Y1 Receptor Antagonism in Obesity

This compound has been instrumental as a preclinical proof-of-concept tool to demonstrate the potential efficacy of Y1 receptor antagonism in the treatment of obesity. sigmaaldrich.com Studies in animal models have shown that this compound reduces food intake and suppresses body weight gain. medchemexpress.commdpi.comresearchgate.netnih.gov

In satiated rats, intraperitoneal administration of this compound significantly reduced one-hour neuropeptide Y-induced food intake. medchemexpress.comnih.gov Furthermore, chronic administration of this compound in rats for an extended period (44 days) led to a significant reduction in both cumulative food intake and the rate of body weight gain compared to control groups, without the development of tolerance. medchemexpress.comnih.gov These findings provide strong support for the concept that inhibiting the central neuropeptide Y1 receptor can effectively reduce food intake and body weight in animal models of obesity. ncats.ionih.gov

Potential for Y1 Receptor Modulation in Other Disorders

Beyond its role in energy homeostasis, the NPY system, and specifically the Y1 receptor, is implicated in several other physiological and pathological processes, suggesting potential therapeutic applications for Y1 receptor modulation in a range of disorders.

The NPY system plays a significant role in modulating stress responses and anxiety-related behaviors. evitachem.commdpi.comresearchgate.netnih.gov Research indicates that the Y1 receptor is particularly involved in mediating the anxiolytic effects of NPY. nih.gov Studies utilizing Y1-preferring agonists or selective Y1 receptor antagonists like BIBO3304 and BIBP3226 have demonstrated the involvement of Y1 receptors in anxiety. nih.gov While this compound did not show activity in the elevated plus maze test when administered intraperitoneally or intracerebroventricularly, indicating its reduction of food intake was unrelated to anxious behavior in that specific context nih.gov, other research points to the broader involvement of Y1 receptors in anxiety. The potential for Y1 receptor modulation in anxiety and stress-related disorders remains an area of ongoing investigation, supported by the known roles of the NPY system in these conditions. researchgate.netnih.govresearchgate.net

The NPY system is a key regulator of energy metabolism, and its dysregulation is associated with metabolic diseases. mdpi.comresearchgate.netkarger.com NPY receptors, including Y1, cooperatively regulate energy balance and body weight. karger.com Studies have shown that inhibition of Y1 receptor expression or deficiency can reduce body weight in mice. karger.com While the precise molecular mechanisms are still being elucidated, the role of NPY and Y1 receptors in regulating processes like lipolysis and adipocyte proliferation highlights their potential as targets for addressing metabolic imbalance. karger.com Research using models of metabolic imbalance, such as rats reared in social isolation which exhibit increased body weight and elements of binge eating, has shown that administration of a Y1R antagonist like this compound can decrease feed intake. eco-vector.com

The widespread distribution and diverse functions of the NPY system suggest potential applications for Y1 receptor modulation in other conditions. The NPY system has been implicated in neurodegenerative diseases, certain types of cancers, and cardiovascular regulation. mdpi.comresearchgate.netkarger.comembopress.org

NPY is involved in cardiovascular sympathetic regulation and can potentiate vasoconstriction. karger.comembopress.org While this compound did not show serious cardiovascular adverse effects in animal studies at tested doses nih.gov, the role of Y1 receptors in cardiovascular function suggests potential for therapeutic intervention in related disorders. The NPY system is also being investigated for its involvement in cancer progression, including cell proliferation, angiogenesis, and metastasis, with Y1 receptors potentially playing a role in these processes. karger.comembopress.orggoogle.com Furthermore, the NPY system's influence on neuronal activity and its presence in areas regulating memory and emotion suggest potential links to neurological and psychiatric conditions beyond anxiety. mdpi.comkarger.com

Translational Research Challenges and Opportunities

Despite the promising preclinical findings with this compound and other Y1 receptor antagonists, translating these results into clinically successful therapeutics presents several challenges.

A significant limitation of this compound is its poor oral bioavailability, primarily due to poor intestinal absorption. ncats.iosigmaaldrich.commdpi.comresearchgate.netnih.govmedchemexpress.cn While it demonstrates good systemic bioavailability and brain penetration when administered through other routes ncats.iomedchemexpress.commdpi.comresearchgate.netnih.gov, the lack of oral efficacy hinders its development as a convenient oral medication for systemic conditions like obesity. sigmaaldrich.com

Addressing the pharmacokinetic limitations, particularly improving oral bioavailability, is a critical challenge for the translational development of Y1 receptor antagonists. Future research and drug discovery efforts need to focus on identifying or designing compounds with improved absorption profiles while maintaining potency, selectivity, and brain penetration where required. The development of novel formulations or alternative delivery methods could also be explored to overcome these limitations and unlock the full therapeutic potential of Y1 receptor modulation. ncats.iotocris.comfishersci.ptscirp.org

Development of Improved NPY Y1 Receptor Antagonists

This compound has served as a foundational compound in the search for improved NPY Y1 receptor antagonists. While demonstrating potent and selective Y1 antagonism and efficacy in animal models of food intake and body weight reduction, this compound itself exhibits poor oral bioavailability due to limited intestinal absorption, which has hindered its progression in pharmaceutical development sigmaaldrich.commdpi.comresearchgate.netnih.gov. This limitation has driven research towards identifying derivatives or novel compounds with enhanced pharmacokinetic properties while retaining or improving upon the desirable pharmacological profile of this compound.

One example of research building upon this compound is the evaluation of BMS-205749, a derivative where the urea (B33335) linkage of this compound is replaced by a cyanoguanidine moiety. bioworld.comnih.gov. In vitro studies indicated that BMS-205749 maintained similar binding potency at the Y1 receptor (Ki = 5.1 nM) and full functional antagonism (Kb = 2.6 nM) in SK-N-MC cells, comparable to this compound (Ki = 3.3 nM, Kb = 4.5 nM). nih.govbioworld.comnih.gov. Crucially, BMS-205749 demonstrated improved permeability properties in Caco-2 cells compared to this compound (43 vs 19 nm/s), suggesting a potential for better oral absorption nih.gov. These studies highlight a strategy of structural modification based on the this compound scaffold to overcome pharmacokinetic limitations.

The pharmacological characterization of this compound has provided key data for the development of subsequent Y1 antagonists. It has been shown to be a competitive antagonist at the NPY binding site on the Y1 receptor. nih.govmedkoo.com. In SK-N-MC cells, this compound increased the Kd of [(125)I]PeptideYY without altering the Bmax, consistent with competitive inhibition. nih.govmedkoo.com. Functional assays measuring the reversal of NPY-induced inhibition of forskolin-stimulated cAMP production in CHO cells expressing human Y1 receptors confirmed its full antagonist activity with an apparent Kb of 4.5 nM. nih.govmedkoo.commedchemexpress.com.

Selectivity profiling has shown that this compound has significantly lower affinity for other NPY receptors (Y2, Y4, Y5) and is considerably less potent at the alpha-1 adrenergic receptor and other tested G-protein coupled receptors and ion channels, with the exception of some selectivity over the sigma-1 receptor. nih.govmedkoo.commedchemexpress.comtocris.comrndsystems.com. This selectivity profile is a crucial aspect considered in the design of improved antagonists to minimize off-target effects.

Animal studies with this compound have provided in vivo proof-of-concept for Y1 antagonism in reducing food intake and body weight, further supporting the development of Y1 antagonists for potential therapeutic use in obesity. sigmaaldrich.comresearchgate.netnih.govmedkoo.commedchemexpress.comtocris.comrndsystems.comresearchgate.net.

Structure-Based Drug Discovery Approaches

The determination of the high-resolution atomic structures of the human NPY Y1 receptor bound to antagonists, including this compound, has been a significant advancement in applying structure-based drug discovery approaches to this target. cas.cnnih.govcas.cnfirstwordpharma.comclinicaltrialsarena.comresearchgate.netnih.gov. These structures provide a detailed molecular map of the Y1R and offer crucial insights into the mechanisms of ligand binding and receptor selectivity. cas.cnnih.govcas.cnfirstwordpharma.comclinicaltrialsarena.comnih.gov.

The crystal structure of the human Y1R bound to this compound at 3.0 Å resolution has revealed the molecular details of their interaction. nih.govnih.gov. This structural information, combined with mutagenesis, ligand binding, and signaling studies, has helped to elucidate the binding mode of this compound and the determinants of ligand selectivity at the Y1 receptor. cas.cnnih.govcas.cnfirstwordpharma.comclinicaltrialsarena.comnih.gov. Specifically, the structure showed that the urea group of this compound forms hydrogen bond interactions with aspartate 287 (D287) at position 6.59 of the receptor. nih.gov. The piperidine (B6355638) and methoxyphenyl rings of this compound engage in extensive hydrophobic contacts with residues phenylalanine 282 (F282), phenylalanine 286 (F286), and phenylalanine 302 (F302). nih.gov. This detailed understanding of the binding pose of this compound within the Y1R binding pocket provides an accurate template for the rational design of new Y1 receptor antagonists with improved properties. cas.cnnih.govcas.cnfirstwordpharma.comclinicaltrialsarena.com.

The structural data also offers insights into the differences in binding modes between antagonists like this compound and the endogenous agonist NPY, which is critical for designing selective antagonists. cas.cnnih.govcas.cnfirstwordpharma.comclinicaltrialsarena.comnih.govresearchgate.net. The identification of the binding site of the N-terminus of NPY, which is crucial for receptor selectivity, based on the Y1R structure and complementary studies, further supports structure-based design efforts. cas.cncas.cnfirstwordpharma.comclinicaltrialsarena.com.

Unmet Medical Needs and Future Research Avenues

The research surrounding this compound and other NPY Y1 receptor antagonists is driven by the significant unmet medical need in treating conditions such as obesity, type 2 diabetes, and metabolic syndrome, where the NPY system and particularly the Y1 receptor play a considerable role. nih.govcas.cncas.cnfirstwordpharma.comclinicaltrialsarena.com. Despite the pharmacological potential of Y1R antagonists, their clinical translation has been challenging due to issues like low potency, poor selectivity, limited brain penetration, or lack of oral bioavailability. cas.cncas.cnfirstwordpharma.comclinicaltrialsarena.com.

Future research avenues stemming from the knowledge gained from compounds like this compound include the continued development of novel Y1 receptor antagonists with improved pharmacokinetic profiles, such as better oral bioavailability and brain penetration, while maintaining high potency and selectivity. Structure-based drug discovery, leveraging the determined crystal structures of the Y1 receptor bound to antagonists like this compound, will be instrumental in this effort. cas.cnnih.govcas.cnfirstwordpharma.comclinicaltrialsarena.comnih.gov. This involves utilizing the detailed interaction information to design compounds with optimized binding affinity and pharmacological properties.

Furthermore, research may explore the potential of Y1 receptor modulation in other physiological processes where NPY is implicated, such as anxiety, depression, and certain neurological disorders, as well as conditions like cancer and cardiovascular diseases, where NPY receptors are also involved. mdpi.comresearchgate.netnih.govresearchgate.netmedchemexpress.comnih.gov. The development of radiolabeled Y1 antagonists, such as 11C-labeled this compound, for PET imaging represents another research avenue to better understand the in vivo distribution and receptor occupancy of these compounds and the role of Y1 receptors in various physiological and pathological states. mdpi.comresearchgate.netnih.gov.

The insights provided by this compound research lay a foundation for the ongoing pursuit of effective and safe NPY Y1 receptor-targeted therapies to address these unmet medical needs.

Q & A

Q. What is the molecular mechanism of BMS-193885 as a neuropeptide Y1 receptor (Y1R) antagonist?

this compound binds competitively to Y1R through a network of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces. Key residues involved are F286, N283, L279, W276, Q120, P117, I124, T212, and Y220, as revealed by X-ray crystallography (PDB: 5ZBH) . Structural comparisons with other antagonists (e.g., UR-MK299) highlight similarities in binding pockets but differences in ligand-receptor interactions, suggesting opportunities for selectivity optimization .

Q. What are the in vivo pharmacological profiles of this compound in obesity models?

this compound reduces food intake and body weight in acute and chronic animal models of obesity. Despite poor oral bioavailability due to intestinal absorption limitations, efficacy is demonstrated via systemic administration (e.g., intraperitoneal injection). Its role as a preclinical tool validates Y1R antagonism for obesity treatment .

Q. How does this compound’s binding affinity compare to other Y1R antagonists?

this compound exhibits a Ki of 3.3 nM and IC50 of 5.9 nM for hY1, with >100-fold selectivity over α1 receptors and >160-fold over hY2/Y4/Y5 subtypes . Competitive binding assays using [125I]PYY show concentration-dependent displacement, confirming its potency relative to compounds like J-104870 and SAR-135966 .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s brain penetration and bioavailability?

- Methodological Approach :

- Use radiolabeled this compound (e.g., [11C]-BMS-193885) for PET imaging to quantify brain uptake and receptor occupancy .

- Conduct pharmacokinetic studies with intravenous vs. oral administration in rodents, measuring plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS .

- Pair structural data (PDB: 5ZBH) with molecular dynamics simulations to predict blood-brain barrier (BBB) penetration .

Q. What strategies can resolve contradictions between this compound’s in vitro efficacy and in vivo limitations?

- Experimental Adjustments :

- Optimize formulation (e.g., nanoemulsions or prodrugs) to enhance oral absorption while retaining Y1R antagonism .

- Compare subcutaneous vs. intraperitoneal delivery routes to bypass intestinal barriers in obesity models .

- Validate target engagement using ex vivo autoradiography in brain tissues to confirm receptor binding despite systemic limitations .

Q. How can structural data guide the development of this compound derivatives with improved pharmacokinetics?

- Structural Insights :

- Mutagenesis studies targeting residues like Q120 or P117 to enhance binding affinity or modify ligand-receptor interactions .

- Fragment-based drug design using the 5ZBH crystal structure to identify substituents that improve solubility or BBB penetration .

- Cross-reactivity assays against Y2/Y4/Y5 receptors to refine selectivity and reduce off-target effects .

Key Considerations for Experimental Design

- Binding Assays : Use saturation and competition assays with [125I]PYY to validate displacement curves and calculate Kd/Ki values .

- In Vivo Models : Prioritize chronic obesity models (e.g., diet-induced obese mice) to assess long-term efficacy and metabolic adaptations .

- Safety Profiling : Include acute toxicity studies (e.g., OECD Guideline 423) given its classification under Acute Tox. 4 Oral .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.